Trifluoromethyl-Driven Enhancement of Metallo-β-Lactamase (MBL) Inhibitory Potency
In a structure-based optimization study of 1,2,4-triazole-3-thione MBL inhibitors, the introduction of a trifluoromethyl group at the 5-position of the triazole core (the same substitution pattern as the target compound) was directly compared to the non-substituted homolog. The CF₃-substituted derivative (CP 35) demonstrated a 1.66-fold improvement in inhibitory potency against NDM-1 MBL relative to the unsubstituted analog (CP 22), with Ki values of 25.8 μM versus 42.7 μM, respectively [1]. This quantifies the advantage conferred by the CF₃ moiety within this pharmacophore.
| Evidence Dimension | Inhibition constant (Ki) against NDM-1 metallo-β-lactamase |
|---|---|
| Target Compound Data | Ki = 25.8 μM (for CF₃-substituted analog CP 35) |
| Comparator Or Baseline | CP 22 (unsubstituted analog): Ki = 42.7 μM |
| Quantified Difference | 1.66-fold improvement (39.6% decrease in Ki) |
| Conditions | Enzymatic assay with meropenem as reporter substrate ([S] = 57 μM; Km = 63.4 μM); 5 min incubation |
Why This Matters
For procurement in medicinal chemistry programs targeting MBLs (e.g., NDM-1, VIM-2), the CF₃-substituted scaffold offers a validated, quantifiable potency advantage over the unsubstituted core scaffold.
- [1] Cendron, L. et al. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. Pharmaceuticals, 16(12), 1682. View Source
